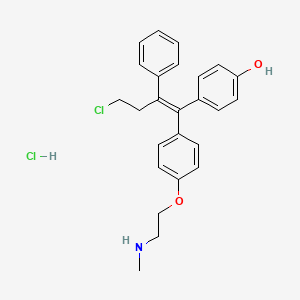
2-methyl-α-Pyrrolidinobutiophenone (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-α-pyrrolidinobutiophenone (4-methyl PBP) is a synthetic cathinone with psychoactive properties which has recently been identified in party pills and powders.{19193,20009] The metabolism of methyl PBP has also been characterized. 2-methyl PBP (hydrochloride) is an isomer of 4-methyl PBP having the methyl group attached at the 2 position of the phenyl ring, instead of the 4 position. The biological and toxicological properties of this compound are unknown. This product is intended for forensic and research applications.
Applications De Recherche Scientifique
Metabolism and Detection
Metabolic Pathways
The metabolism of α-pyrrolidinobutiophenone (α-PBP), closely related to 2-methyl-α-Pyrrolidinobutiophenone, in humans involves two primary pathways: reduction of the ketone group and oxidation at the pyrrolidine ring. OH-α-PBP is the most abundant phase I metabolite identified in human specimens (Matsuta et al., 2015).
Detection and Differentiation Techniques
A study developed a method for differentiating cathinone-type regioisomers of methyl-α-pyrrolidinobutiophenone using bromination, showcasing the utility in identifying isomers of this compound (Fujii et al., 2016).
Pharmacological and Toxicological Studies
Pharmacological Properties
Research on the pharmacological effects of synthetic cathinones related to α-pyrrolidinobutiophenone has shown that they act as potent uptake blockers at dopamine and norepinephrine transporters. This highlights their potential risk for addiction and adverse effects (Marusich et al., 2014).
Toxicometabolomics
A study on toxicometabolomics of α-PBP using HepaRG cells revealed unexpected amino acid adducts and significant changes in cholesterol metabolism. These findings provide insights into the physiological effects of α-PBP on human liver cells (Manier et al., 2020).
Analytical Chemistry and Spectroscopy
NMR and Mass Spectral Data
The nuclear magnetic resonance (NMR) and mass spectroscopic data of designer drugs like 4′-methyl-α-pyrrolidinobutyrophenone provide valuable structural information, aiding in the forensic analysis of these compounds (Westphal et al., 2007).
Ring Opening Studies
Kinetic and equilibrium studies of ring opening in related pyrrolinium ions offer insights into their chemical behavior in aqueous solutions, useful for understanding the reactivity of similar compounds (McClelland & Seaman, 1987).
Propriétés
Nom du produit |
2-methyl-α-Pyrrolidinobutiophenone (hydrochloride) |
|---|---|
Formule moléculaire |
C15H21NO · HCl |
Poids moléculaire |
267.8 |
InChI |
InChI=1S/C15H21NO.ClH/c1-3-14(16-10-6-7-11-16)15(17)13-9-5-4-8-12(13)2;/h4-5,8-9,14H,3,6-7,10-11H2,1-2H3;1H |
Clé InChI |
OVTZYTMCBFBIGU-UHFFFAOYSA-N |
SMILES |
O=C(C(N1CCCC1)CC)C2=C(C)C=CC=C2.Cl |
Synonymes |
2-methyl PBP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



